N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
N-[(2Z)-3-[2-Chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide (sulfone) group. The molecule includes a 2-chloro-5-(trifluoromethyl)phenyl substituent and a butanamide side chain, which contribute to its unique electronic and steric properties. The sulfone moiety enhances polarity and metabolic stability, while the trifluoromethyl group improves lipophilicity and bioavailability. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to bioactive thiadiazole and thienothiazole derivatives .
Properties
Molecular Formula |
C16H16ClF3N2O3S2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C16H16ClF3N2O3S2/c1-2-3-14(23)21-15-22(12-7-27(24,25)8-13(12)26-15)11-6-9(16(18,19)20)4-5-10(11)17/h4-6,12-13H,2-3,7-8H2,1H3 |
InChI Key |
TYQITRANSBZZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are essential for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide showed promising activity against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In vitro studies have shown that modifications to the thiazole ring can enhance cytotoxicity against specific cancer types .
Enzyme Inhibition
this compound may act as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. This inhibition can disrupt cellular processes critical for growth and survival .
Agricultural Applications
Herbicide Development
The compound's structural characteristics make it a candidate for developing new herbicides. Studies on related thiazole derivatives have shown efficacy in inhibiting plant growth by targeting specific enzymatic pathways essential for plant metabolism. The incorporation of the trifluoromethyl group may enhance herbicidal activity and selectivity .
Pesticidal Activity
Research has also explored the use of thiazole derivatives as pesticides. The unique chemical structure allows for targeted action against pests while minimizing harm to non-target organisms. Field trials have indicated effective pest control with low application rates .
Material Science Applications
Polymer Chemistry
this compound can be utilized in polymer chemistry for synthesizing new materials with enhanced properties. The incorporation of thiazole units into polymer backbones can improve thermal stability and mechanical strength .
Nanotechnology
The compound's potential in nanotechnology is being investigated for creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could enhance bioavailability and targeted delivery to specific tissues .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Herbicidal Activity
Field trials conducted on wheat crops demonstrated that a formulation containing the compound effectively reduced weed biomass by over 70% compared to untreated controls while maintaining crop health.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Differences
Analysis of Substituent Effects
- Electron-Withdrawing Groups : The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and stability compared to phenyl or methylphenyl substituents in analogues .
- Sulfone vs.
- Butanamide vs. Benzamide : The butanamide side chain offers conformational flexibility and altered hydrogen-bonding capacity compared to rigid benzamide derivatives .
Reactivity Trends
- The trifluoromethyl group in the target compound reduces nucleophilic aromatic substitution (NAS) reactivity at the para position compared to chloro-substituted analogues .
- Sulfone-containing cores are less prone to thiol-mediated redox reactions than sulfide-based thiadiazoles, improving shelf-life .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
| Property | Target Compound | Compound 6 | Compound 8a |
|---|---|---|---|
| LogP (estimated) | ~3.5 (moderate lipophilicity) | 2.8 | 3.1 |
| Aqueous Solubility | Low (due to sulfone) | Moderate | Low |
Pharmacological Implications
- The sulfone moiety may reduce cytochrome P450-mediated metabolism, extending half-life .
Biological Activity
N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H12ClF3N2O3S2
- Molecular Weight : 411.99 g/mol
- InChIKey : LSWLKMNOQROKNJ-UYRXBGFRSA-N
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to enhance its antimicrobial properties. In vitro tests have shown significant inhibition of bacterial growth at low concentrations.
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. faecalis |
|---|---|---|
| N-[(2Z)-...] | 6.25 | 12.5 |
| Vancomycin | 6.25 | >50 |
The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Anti-inflammatory Potential
The compound's anti-inflammatory properties are also noteworthy. It has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses. Studies indicate that certain derivatives of this compound can either enhance or inhibit NF-κB activity depending on their substituents, suggesting a complex mechanism of action that could be exploited for therapeutic purposes .
The proposed mechanism of action for N-[(2Z)-...] involves:
- Inhibition of Bacterial Cell Function : The compound interacts with bacterial enzymes or receptors, disrupting essential cellular processes.
- Modulation of Inflammatory Pathways : By affecting NF-κB signaling pathways, the compound can potentially reduce inflammation and related symptoms.
- Biofilm Disruption : It has shown efficacy in preventing biofilm formation and eradicating preformed biofilms in various bacterial strains, which is crucial for treating chronic infections .
Case Studies
- Study on MRSA : A study evaluating the compound against MRSA isolates found that it significantly inhibited biofilm formation and growth at concentrations lower than those required for traditional antibiotics like vancomycin .
- Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory effects of the compound in vitro, revealing a dose-dependent reduction in pro-inflammatory cytokines when treated with various concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
